molecular formula C10H12BrN7 B10870697 2-bromo-N,N-dimethyl-4-{(E)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}aniline

2-bromo-N,N-dimethyl-4-{(E)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}aniline

Cat. No.: B10870697
M. Wt: 310.15 g/mol
InChI Key: IAVODSSORHUYKZ-WUXMJOGZSA-N
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Description

3-Bromo-4-(dimethylamino)benzaldehyde 1-(1H-1,2,3,4-tetrazol-5-yl)hydrazone is a complex organic compound that combines a brominated benzaldehyde derivative with a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(dimethylamino)benzaldehyde 1-(1H-1,2,3,4-tetrazol-5-yl)hydrazone typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(dimethylamino)benzaldehyde 1-(1H-1,2,3,4-tetrazol-5-yl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-Bromo-4-(dimethylamino)benzaldehyde 1-(1H-1,2,3,4-tetrazol-5-yl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(dimethylamino)benzaldehyde 1-(1H-1,2,3,4-tetrazol-5-yl)hydrazone depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-(dimethylamino)benzaldehyde: This compound is a precursor in the synthesis of the hydrazone derivative and shares similar chemical properties.

    4-(Dimethylamino)benzaldehyde: Lacks the bromine atom but otherwise similar in structure and reactivity.

    1H-1,2,3,4-Tetrazol-5-ylhydrazine: The hydrazine component used in the formation of the hydrazone derivative.

Uniqueness

The combination of a brominated benzaldehyde with a tetrazole moiety in 3-Bromo-4-(dimethylamino)benzaldehyde 1-(1H-1,2,3,4-tetrazol-5-yl)hydrazone imparts unique chemical and physical properties that are not present in the individual components. This makes the compound particularly valuable in applications requiring specific reactivity or coordination chemistry.

Properties

Molecular Formula

C10H12BrN7

Molecular Weight

310.15 g/mol

IUPAC Name

N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2H-tetrazol-5-amine

InChI

InChI=1S/C10H12BrN7/c1-18(2)9-4-3-7(5-8(9)11)6-12-13-10-14-16-17-15-10/h3-6H,1-2H3,(H2,13,14,15,16,17)/b12-6+

InChI Key

IAVODSSORHUYKZ-WUXMJOGZSA-N

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=N/NC2=NNN=N2)Br

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=NNC2=NNN=N2)Br

Origin of Product

United States

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